molecular formula C16H15FN4O3S B11634416 ethyl 5-fluoro-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate

ethyl 5-fluoro-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate

Cat. No.: B11634416
M. Wt: 362.4 g/mol
InChI Key: WEASAJFDJPVZHI-UHFFFAOYSA-N
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Description

ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves multiple stepsCommon reagents used in these reactions include ethyl bromoacetate, 5-fluoroindole, and 2-aminothiazole . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the thiazole moiety enhances its binding affinity. The fluorine atom increases the compound’s stability and bioavailability. These interactions lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives such as:

This compound’s unique combination of the indole core, thiazole moiety, and fluorine atom makes it distinct and valuable for various research applications.

Properties

Molecular Formula

C16H15FN4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 5-fluoro-3-[[2-(1,3-thiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C16H15FN4O3S/c1-2-24-15(23)14-13(10-7-9(17)3-4-11(10)20-14)21-12(22)8-19-16-18-5-6-25-16/h3-7,20H,2,8H2,1H3,(H,18,19)(H,21,22)

InChI Key

WEASAJFDJPVZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CNC3=NC=CS3

Origin of Product

United States

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